molecular formula C13H23BrO B14618362 1-Bromo-9-tert-butoxycyclonon-1-ene CAS No. 60996-44-3

1-Bromo-9-tert-butoxycyclonon-1-ene

Cat. No.: B14618362
CAS No.: 60996-44-3
M. Wt: 275.22 g/mol
InChI Key: AHHZOIPDFBVQDI-UHFFFAOYSA-N
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Description

1-Bromo-9-tert-butoxycyclonon-1-ene is an organic compound that belongs to the class of cycloalkenes It features a bromine atom and a tert-butoxy group attached to a cyclononene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-9-tert-butoxycyclonon-1-ene typically involves the bromination of 9-tert-butoxycyclonon-1-ene. This can be achieved through the reaction of 9-tert-butoxycyclonon-1-ene with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-9-tert-butoxycyclonon-1-ene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: The tert-butoxy group can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, sodium alkoxides, and amines. These reactions are typically carried out in polar solvents like ethanol or water.

    Elimination Reactions: Strong bases such as potassium tert-butoxide in a non-polar solvent like dimethyl sulfoxide (DMSO) are used.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Reactions: Products include 9-tert-butoxycyclonon-1-ol, 9-tert-butoxycyclonon-1-amine, etc.

    Elimination Reactions: The major product is 9-tert-butoxycyclononene.

    Oxidation and Reduction Reactions: Products vary depending on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-9-tert-butoxycyclonon-1-ene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: The compound can be used in the development of new drugs and therapeutic agents.

    Material Science: It is used in the synthesis of novel materials with unique properties.

    Agrochemical Research: The compound can be employed in the development of new pesticides and herbicides.

Mechanism of Action

The mechanism of action of 1-Bromo-9-tert-butoxycyclonon-1-ene depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile through an S_N2 or S_N1 mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form an alkene. The tert-butoxy group can participate in various reactions, influencing the overall reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-9-methoxycyclonon-1-ene: Similar structure but with a methoxy group instead of a tert-butoxy group.

    1-Bromo-9-ethoxycyclonon-1-ene: Similar structure but with an ethoxy group instead of a tert-butoxy group.

    1-Bromo-9-isopropoxycyclonon-1-ene: Similar structure but with an isopropoxy group instead of a tert-butoxy group.

Uniqueness

1-Bromo-9-tert-butoxycyclonon-1-ene is unique due to the presence of the bulky tert-butoxy group, which can influence its reactivity and steric properties. This makes it a valuable compound for studying steric effects in organic reactions and for synthesizing sterically hindered molecules.

Properties

CAS No.

60996-44-3

Molecular Formula

C13H23BrO

Molecular Weight

275.22 g/mol

IUPAC Name

1-bromo-9-[(2-methylpropan-2-yl)oxy]cyclononene

InChI

InChI=1S/C13H23BrO/c1-13(2,3)15-12-10-8-6-4-5-7-9-11(12)14/h9,12H,4-8,10H2,1-3H3

InChI Key

AHHZOIPDFBVQDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1CCCCCCC=C1Br

Origin of Product

United States

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